1-ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide

Hypoxia-inducible factor-1 cancer chemotherapy scaffold validation

1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is a synthetic small-molecule pyrazole-3-carboxamide derivative (C₁₄H₁₈N₄O, MW 258.32). The compound incorporates a 1-ethyl-5-methyl-1H-pyrazole core linked via a 3-carboxamide bridge to a 2-(pyridin-4-yl)ethylamine side chain.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 1210913-00-0
Cat. No. B2817836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide
CAS1210913-00-0
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)NCCC2=CC=NC=C2)C
InChIInChI=1S/C14H18N4O/c1-3-18-11(2)10-13(17-18)14(19)16-9-6-12-4-7-15-8-5-12/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,19)
InChIKeyXDOYIUSAVZUVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide (CAS 1210913-00-0): Chemical Class and Baseline Characterization for Procurement


1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is a synthetic small-molecule pyrazole-3-carboxamide derivative (C₁₄H₁₈N₄O, MW 258.32). The compound incorporates a 1-ethyl-5-methyl-1H-pyrazole core linked via a 3-carboxamide bridge to a 2-(pyridin-4-yl)ethylamine side chain. This chemotype belongs to a scaffold class that has been validated as hypoxia‑inducible factor‑1 (HIF‑1) inhibitors, where the 1-ethylpyrazole-3-carboxamide motif was identified as a novel starting point for anticancer lead development [1]. The 5-methyl substitution and the pyridin-4-yl ethyl pendant distinguish it from earlier unsubstituted or differently appended analogs within this class.

HIF-1 pathway inhibition studies — reported scaffold activity supports hit-to-lead exploration
Amide SAR differentiation — distinct pyridin-4-yl ethyl vector enables comparative profiling against furan/benzyl analogs
Predicted permeability & solubility profiling — 5-methyl and pyridine features allow assessment of physicochemical behavior for lead optimization

Why Close Analogs of 1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide Cannot Be Simply Interchanged


The HIF‑1 inhibitory activity of the 1-ethylpyrazole-3-carboxamide scaffold is exquisitely sensitive to modifications of the amide substituent and the pyrazole ring. In the foundational SAR study, changing the amide group altered the IC₅₀ from 19.1 μM (CLB‑016) to 8.1 μM (compound 11Ae) in the same cellular reporter assay [1]. Substitution at the pyrazole 5‑position is known to modulate metabolic stability, target engagement, and off‑target profiles in analogous chemotypes. Therefore, swapping 1-ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide for the des‑methyl analog (CAS 1208801-77-7, MW 244.29), the 5‑aryl variants common in agrochemical patents, or the furan‑amide HIF‑1 inhibitors such as CLB‑016 will introduce uncharacterized shifts in potency, selectivity, and physicochemical behavior, making unvalidated substitution scientifically indefensible [1][2].

Target compound1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide
Des-methyl analog (CAS 1208801-77-7)Absence of 5-methyl alters molecular weight, lipophilicity, and potentially HIF-1 inhibitory potency; direct substitution not supported by data.
Pyridin-4-yl ethyl amide side chain
Furan-amide inhibitors (e.g., CLB-016)Different side-chain basicity and electronic character may shift selectivity and solubility profile; comparator activity not established.
5-Methyl, pyridin-4-yl ethyl combination
Other 1-ethylpyrazole-3-carboxamide amide variantsReported potency varies by ≥2-fold between amide substituents; unvalidated analogs carry uncharacterized SAR risk.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide


HIF‑1 Inhibitory Scaffold Validation: 1‑Ethylpyrazole‑3‑Carboxamide Core versus Untargeted Scrambling

The 1‑ethylpyrazole‑3‑carboxamide core, shared by the target compound, was identified through unbiased screening of an in‑house chemical library using a hypoxia‑responsive luciferase reporter gene assay. The initial hit CLB‑016 (1) inhibited HIF‑1‑driven luciferase activity with an IC₅₀ of 19.1 μM [1]. Replacement of the core scaffold with unrelated heterocycles abolished activity, confirming that the 1‑ethylpyrazole‑3‑carboxamide motif is essential for HIF‑1 pathway suppression [1]. This provides class‑level evidence that compounds built on this scaffold, including 1‑ethyl‑5‑methyl‑N‑(2‑(pyridin‑4‑yl)ethyl)‑1H‑pyrazole‑3‑carboxamide, inherit a validated pharmacophore.

Scaffold Dependency
Class-level
Core 1-ethylpyrazole-3-carboxamide required for HIF-1 inhibition; non-scaffold compounds inactive in reporter assay
Supports HIF-1 pathway scaffold-fit context
Independent target compound activity data not reported
Hypoxia-inducible factor-1 cancer chemotherapy scaffold validation

5‑Methyl Substitution on the Pyrazole Ring: Molecular Weight and Physicochemical Differentiation versus the Des‑Methyl Analog

The target compound (MW 258.32) differs from its closest commercially listed analog, 1‑ethyl‑N‑(2‑(pyridin‑4‑yl)ethyl)‑1H‑pyrazole‑3‑carboxamide (CAS 1208801‑77‑7, MW 244.29), by the addition of a methyl group at the pyrazole 5‑position [1]. This ΔMW of +14.03 Da is accompanied by a calculated increase in lipophilicity (ΔclogP ≈ +0.5) based on fragment‑based estimations, which predict enhanced passive membrane permeability [2]. The 5‑methyl group also reduces hydrogen‑bond donor capacity at the adjacent position by eliminating potential tautomeric N‑H interactions, which can influence target binding kinetics and metabolic susceptibility.

5-Methyl Impact
In silico estimation
ΔMW = +14.03 Da vs des-methyl analog; ΔclogP ≈ +0.5 predicted
Predicted permeability shift relative to des-methyl analog
In vitro validation required
physicochemical properties molecular weight logP estimation

Pyridin‑4‑yl Ethyl Amide Side Chain: Differentiating from Furan‑Containing HIF‑1 Inhibitors such as CLB‑016

The target compound contains a pyridin‑4‑yl ethyl amide side chain, whereas CLB‑016, the prototypical HIF‑1 inhibitor from the same scaffold class, features a 5‑[(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methyl]furan‑2‑carboxamide appendage (CAS 1005636‑29‑2, MW 356.38) [1]. The pyridine nitrogen provides a basic center (estimated pKa conjugate acid ≈ 6.0) that can engage in hydrogen bonding with polar residues or influence subcellular distribution through lysosomal trapping. In contrast, the furan oxygen in CLB‑016 is neutral and offers different electronic character. This structural distinction implies divergent selectivity profiles against the broader HIF‑1 pathway interactome, although direct comparative bioactivity data are not yet available.

Side Chain vs CLB-016
Class-level
Pyridine basic center (pKa ~6.0) vs neutral furan; no basic center in CLB-016
Potential selectivity and solubility differentiation from furan-containing inhibitors
Direct comparative bioactivity data unavailable
HIF-1 inhibitor side-chain SAR physicochemical differentiation

SAR Trend: Amide Substituent Dictates HIF‑1 Inhibitory Potency Within the 1‑Ethylpyrazole‑3‑Carboxamide Series

Extensive SAR exploration around CLB‑016 (1) demonstrated that modifying the amide substituent alone can change HIF‑1 inhibitory potency by at least 2.4‑fold, as evidenced by the improvement from IC₅₀ = 19.1 μM (CLB‑016) to 8.1 μM (compound 11Ae) [1]. Although the target compound with the pyridin‑4‑yl ethyl amide was not explicitly profiled in that study, the data establish a precedent that the amide region is a critical determinant of activity. This implies that the target compound, possessing a distinct amide vector, will exhibit a unique potency/selectivity fingerprint compared to both CLB‑016 and 11Ae, and must be evaluated independently.

Amide SAR Trend
Reported
2.4-fold potency difference: CLB-016 IC50 19.1 μM → 11Ae IC50 8.1 μM in same HIF-1 reporter assay
Amide substituent alters pathway-response magnitude
Target compound activity not independently profiled
structure-activity relationship HIF-1 inhibitor potency optimization

Optimal Research Applications for 1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide Based on Established Evidence


HIF‑1 Pathway Probe in Anticancer Drug Discovery

The validated 1‑ethylpyrazole‑3‑carboxamide scaffold provides a privileged starting point for HIF‑1 inhibitor development [1]. The target compound, with its unique combination of 5‑methyl and pyridin‑4‑yl ethyl features, serves as an advanced intermediate for generating focused libraries aimed at improving the moderate potency of the initial hit (IC₅₀ = 19.1 μM) toward nanomolar‑range lead candidates.

Comparative SAR Studies Against CLB‑016 and Other 1‑Ethylpyrazole‑3‑Carboxamide Derivatives

Because amide substituent changes drive substantial potency differences (2.4‑fold in the same assay) [1], this compound is ideally suited for head‑to‑head profiling studies that quantify the contribution of the pyridin‑4‑yl ethyl motif relative to furan‑, benzyl‑, or alkyl‑amide analogs. Such data directly inform pharmacophore models and guide medicinal chemistry design.

Physicochemical Property Baseline for CNS‑Penetrant or Peripheral HIF‑1 Inhibitor Design

The estimated LogP (~2.0) and molecular weight (258.32) fall within favorable ranges for oral bioavailability and blood–brain barrier penetration [2][3]. Procurement of this compound enables early‑stage evaluation of permeability, solubility, and metabolic stability that is specific to the 5‑methyl, pyridin‑4‑yl ethyl chemotype, rather than extrapolating from other members of the series.

Chemical Biology Tool for Target Deconvolution of HIF‑1 Interactome

The pyridine nitrogen provides a handle for affinity‑based pull‑down or photoaffinity labeling experiments. Unlike CLB‑016, which lacks a basic center, the target compound can probe electrostatic interactions within the HIF‑1α/p300 binding interface, potentially revealing new co‑regulatory protein partners.

Application
Selection Property
Validation Focus
HIF-1 pathway inhibition studies
Validated 1-ethylpyrazole-3-carboxamide scaffold
Scaffold-dependent HIF-1 reporter assay
SAR differentiation against analogs
Amide substituent impact on potency
HIF-1 reporter potency shift profiling
Physicochemical profiling for lead optimization
Predicted lipophilicity and MW range
Permeability and metabolic stability assays
Target engagement and interactome studies
Pyridine basic center for affinity probes
HIF-1α/p300 binding and pull-down assays
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